1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Pharmaceutical Chemistry Analytical Method Development Drug Formulation

This racemic dihydrochloride salt is a critical tofacitinib intermediate and Impurity 121 reference standard. Unlike the free base or other stereoisomers, its distinct solubility and stability profiles ensure reliable HPLC-UV/LC-MS method validation and reaction monitoring. Use as a certified reference standard for impurity profiling, as an in-process analytical marker before chiral resolution, and in multi-impurity resolution mixtures per ICH guidelines.

Molecular Formula C14H23ClN2
Molecular Weight 254.80 g/mol
CAS No. 1228879-37-5
Cat. No. B3092559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
CAS1228879-37-5
Molecular FormulaC14H23ClN2
Molecular Weight254.80 g/mol
Structural Identifiers
SMILESCC1CCN(CC1NC)CC2=CC=CC=C2.Cl
InChIInChI=1S/C14H22N2.ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;/h3-7,12,14-15H,8-11H2,1-2H3;1H
InChIKeyFVRZQLQXDPJADE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride (CAS 1228879-37-5): A Critical Reference Standard for Tofacitinib Impurity Profiling and Chiral Intermediate Synthesis


1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS 1228879-37-5) is a piperidine derivative belonging to the class of N-benzyl-4-methylpiperidin-3-amines . Structurally, it features a dimethyl substitution at the 4-position of the piperidine ring and a phenylmethyl group at the 1-position, existing as a racemic dihydrochloride salt with a molecular weight of 291.26 g/mol . This compound is most prominently recognized as a key intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, and also serves as a critical reference standard for impurity profiling during tofacitinib's quality control processes [1].

Why 1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride Cannot Be Interchanged with Other Tofacitinib-Related Piperidines for Precise Analytical or Synthetic Workflows


Despite sharing a common piperidine core with other tofacitinib-related compounds such as its free base (CAS 384338-23-2), cis-(3R,4R)-enantiomer (CAS 477600-70-7), and other stereoisomeric impurities, 1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride possesses distinct physicochemical properties and functional roles that preclude generic substitution . Specifically, the racemic dihydrochloride salt form exhibits markedly different solubility and stability profiles compared to its free base or monohydrochloride counterparts, directly impacting its utility in both impurity reference standard applications and as a synthetic intermediate where salt form influences reaction kinetics and yield . Furthermore, in the context of tofacitinib quality control, each stereoisomeric impurity—such as the (3R,4R)-, (3S,4S)-, and (3R,4S)/(3S,4R) forms—requires distinct analytical characterization with unique retention times and spectral signatures; substituting one impurity standard for another would compromise method validation and regulatory compliance .

Quantitative Differentiation of 1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride: Comparative Data Against Closest Analogs


Racemic Dihydrochloride Salt vs. Free Base: Aqueous Solubility Differential for Pharmaceutical Formulation and Analytical Method Development

1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS 1228879-37-5) demonstrates substantially enhanced aqueous solubility compared to its free base form, 1-benzyl-N,4-dimethylpiperidin-3-amine (CAS 384338-23-2). As documented by supplier technical data, the dihydrochloride salt is typically supplied at ≥98% purity and is more soluble in water, enhancing its utility in various applications, particularly in pharmaceutical formulations, whereas the free base is comparatively lipophilic with limited aqueous solubility, being soluble primarily in organic solvents such as DMSO or ethanol . This solubility differential is a direct consequence of the protonation of the tertiary amine and secondary amine nitrogens in the dihydrochloride form, producing a dicationic species that readily interacts with polar protic solvents.

Pharmaceutical Chemistry Analytical Method Development Drug Formulation

Racemic Dihydrochloride vs. Stereochemically Defined (3R,4R)-Enantiomer: Divergent Functional Roles in Synthesis and Impurity Control

The racemic dihydrochloride salt (CAS 1228879-37-5) serves a fundamentally different purpose from stereochemically pure forms such as the (3R,4R)-enantiomer free base (CAS 477600-70-7, Tofacitinib Impurity E). Patents describe the (3R,4R)-enantiomer as a chiral intermediate essential for the enantioselective synthesis of the active pharmaceutical ingredient tofacitinib, with chiral resolution steps achieving enantiomeric excess (ee) suitable for pharmaceutical manufacturing [1]. In contrast, the racemic dihydrochloride is specifically designated as an impurity reference standard (e.g., Tofacitinib Impurity 121 or Impurity 5 DiHCl) used to establish the identity and quantification of racemic or specific stereoisomeric contaminants in tofacitinib drug substance and drug product batches, with vendors reporting purity of 98% for this analytical application [2].

Organic Synthesis Chiral Chemistry Pharmaceutical Impurity Analysis

1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride vs. Tofacitinib (Active Pharmaceutical Ingredient): Potency Differential Highlights Impurity-Only Utility

While the active drug tofacitinib potently inhibits JAK enzymes with reported IC50 values in the low nanomolar range (e.g., JAK3 IC50 = 1 nM), the impurity compound 1-benzyl-N,4-dimethylpiperidin-3-amine exhibits significantly attenuated or negligible JAK inhibitory activity. Although direct JAK inhibition data for the dihydrochloride salt are sparse, structurally related benzylpiperidine derivatives have shown IC50 values for various targets that are orders of magnitude weaker than tofacitinib's JAK potency, including reported IC50 values of 374 nM for PI3Kδ inhibition and 17 nM for M3 muscarinic receptor antagonism for certain stereoisomeric forms [1]. This potency differential reinforces that the dihydrochloride serves exclusively as an analytical reference or synthetic intermediate, not as a pharmacologically active agent.

JAK Inhibition Enzymatic Assay Pharmaceutical Impurity Control

Optimal Application Scenarios for 1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride in Tofacitinib Development and Quality Assurance


Reference Standard for HPLC Impurity Profiling of Tofacitinib Drug Substance and Drug Product

Utilize 1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride as a certified reference standard (Tofacitinib Impurity 121) for the development, validation, and routine execution of HPLC-UV or LC-MS methods aimed at quantifying racemic piperidine impurities in tofacitinib batches. Its high aqueous solubility facilitates preparation of stock and working standard solutions compatible with reversed-phase mobile phases . Use this standard to establish system suitability parameters, including retention time reproducibility, peak symmetry, and resolution from the main tofacitinib peak.

Process Development Control Marker for Tofacitinib Intermediate Synthesis

Employ the racemic dihydrochloride as an authentic analytical marker to monitor the formation or depletion of the racemic 1-benzyl-N,4-dimethylpiperidin-3-amine intermediate during the early stages of tofacitinib synthesis, prior to chiral resolution steps. Its distinct chromatographic behavior relative to the desired (3R,4R)-enantiomer allows for process analytical technology (PAT) applications to track reaction progress and identify optimal conditions for subsequent enantioselective hydrogenation or crystallization steps [1].

Method Suitability Testing for Related Substances Analysis per ICH Q3A/Q3B

Incorporate 1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride into a multi-impurity resolution mixture alongside other tofacitinib-related impurities (e.g., Impurity E, Impurity DT) to demonstrate method specificity and selectivity as required by ICH guidelines. Use this mixture to verify that the analytical method can adequately separate and quantify all potential piperidine-related impurities, ensuring that the method is suitable for release and stability testing of tofacitinib drug substance and drug product .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.